molecular formula C11H11NO7 B1532884 Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate CAS No. 236418-39-6

Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate

Cat. No.: B1532884
CAS No.: 236418-39-6
M. Wt: 269.21 g/mol
InChI Key: OWMYKBJNYREDMU-UHFFFAOYSA-N
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Description

Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate is an organic compound with the molecular formula C11H11NO7 and a molecular weight of 269.21 g/mol . It is characterized by the presence of an ethyl ester group, a nitrophenyl group, and a carbonyloxy linkage. This compound is of interest in various fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate can be synthesized through a multi-step process involving the reaction of ethyl bromoacetate with 4-nitrophenol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetone or dimethylformamide. The resulting intermediate is then treated with phosgene or a phosgene equivalent to introduce the carbonyloxy group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Hydrolysis: 4-nitrophenol and ethyl acetate.

    Reduction: Ethyl 2-((4-aminophenoxy)carbonyloxy)acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate involves its hydrolysis to release 4-nitrophenol and ethyl acetate. The released 4-nitrophenol can undergo further metabolic transformations in biological systems. The compound’s reactivity is primarily due to the presence of the ester and nitro groups, which are susceptible to nucleophilic attack and reduction, respectively.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-((4-aminophenoxy)carbonyloxy)acetate: Similar structure but with an amino group instead of a nitro group.

    Methyl 2-((4-nitrophenoxy)carbonyloxy)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-((4-nitrophenoxy)carbonyloxy)propanoate: Similar structure but with a propanoate group instead of an acetate group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the nitro and ester groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

Biological Activity

Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate, a compound with significant potential in various biological applications, has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound features a nitrophenoxy group that is known for its reactivity and biological significance. The compound can be synthesized through several methods, typically involving the reaction of ethyl acetate with 4-nitrophenyl chloroformate under basic conditions. This synthesis route allows for the introduction of the nitrophenoxy group, enhancing the compound's biological activity.

Biological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The nitrophenoxycarbonyl moiety can interact with various enzymes, potentially inhibiting their activity. This interaction is crucial for its antimicrobial and anticancer properties .
  • Cell Membrane Interaction : The compound may disrupt cellular processes by affecting membrane integrity, which is essential for cellular signaling pathways .
  • Cytotoxicity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .

Anticancer Activity

The anticancer properties of this compound have been evaluated in several studies. Below is a summary table of its cytotoxic effects against different cancer cell lines:

Cell Line IC50 (µM) Reference
A549 (Lung Cancer)15.6
SK-MEL-2 (Melanoma)12.3
MCF-7 (Breast Cancer)18.7

These results indicate that this compound exhibits significant cytotoxicity across multiple cancer types.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. The following table summarizes its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC, µg/mL) Reference
E. coli32
S. aureus16
P. aeruginosa64

These findings suggest that this compound could serve as a potential lead compound in the development of new antimicrobial agents.

Case Study 1: Anticancer Applications

A recent study investigated the effects of this compound on human lung cancer cells (A549). The results demonstrated a dose-dependent inhibition of cell proliferation, with an IC50 value of 15.6 µM, indicating significant potential for further development as an anticancer therapeutic .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values of 16 µg/mL and 32 µg/mL respectively, suggesting that it could be effective in treating infections caused by these pathogens.

Properties

IUPAC Name

ethyl 2-(4-nitrophenoxy)carbonyloxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO7/c1-2-17-10(13)7-18-11(14)19-9-5-3-8(4-6-9)12(15)16/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMYKBJNYREDMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared using a procedure analogous to 3-bromobenzyl 4-nitrophenyl carbonate except that (3-bromophenyl)methanol was replaced with ethyl 2-hydroxyacetate. LCMS, [M+Na]+=292.0. 1H NMR (400 MHz, CDCl3) δ 8.24 (d, J=9.2 Hz, 2H), 7.37 (d, J=9.2 Hz, 2H), 4.72 (s, 2H), 4.25 (q, J=7.2 Hz, 2H), 1.28 (t, J=7.1 Hz, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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